molecular formula C7H7ClN2O2 B8097342 Methyl 2-(6-chloropyridazin-4-yl)acetate

Methyl 2-(6-chloropyridazin-4-yl)acetate

Cat. No.: B8097342
M. Wt: 186.59 g/mol
InChI Key: HAYNOWNXGDXYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-chloropyridazin-4-yl)acetate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloropyridazin-4-yl)acetate typically involves the reaction of 6-chloropyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-chloropyridazin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(6-chloropyridazin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridazin-4-yl)acetate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through binding interactions that can modulate biological pathways. Further research is needed to elucidate the specific mechanisms and pathways involved .

Comparison with Similar Compounds

  • Methyl 2-(4-chloropyridazin-3-yl)acetate
  • Methyl 2-(5-chloropyridazin-4-yl)acetate
  • Methyl 2-(6-bromopyridazin-4-yl)acetate

Comparison: Methyl 2-(6-chloropyridazin-4-yl)acetate is unique due to the position of the chlorine atom on the pyridazine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-(6-chloropyridazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-9-4-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYNOWNXGDXYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.